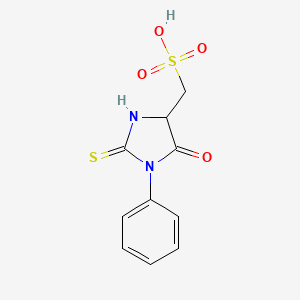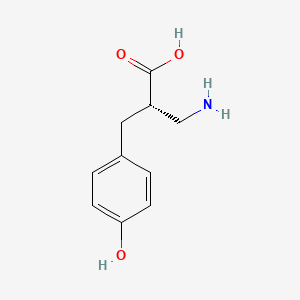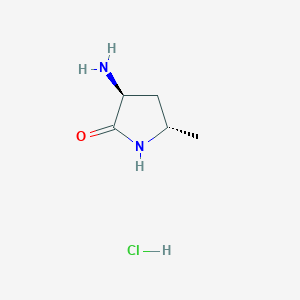
(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a thioamide with an aldehyde or ketone, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid
- (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid
- 2-Thioxoimidazolidin-4-one derivatives
Uniqueness
(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H10N2O4S2 |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C10H10N2O4S2/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,17)(H,14,15,16) |
InChI-Schlüssel |
MQYYMDOMIUCPDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)

![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)



![(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)
![2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946384.png)
![10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)




![{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride](/img/structure/B12946429.png)
